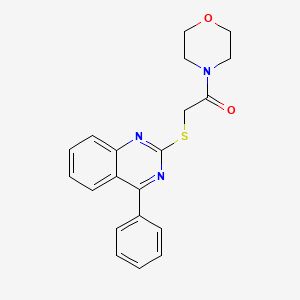

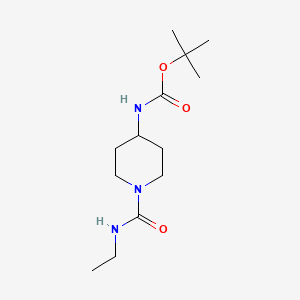

(2R)-2-(Fmoc-amino)-5-hexynoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2R)-2-(Fmoc-amino)-5-hexynoic acid” is a compound that involves the Fmoc (9-fluorenylmethyloxycarbonyl) group. The Fmoc group is commonly used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote the association of building blocks .

Synthesis Analysis

The synthesis of Fmoc-amino acids involves a complex process with multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of some sequences can be problematic and present challenges due to the many steps and chemical compounds involved and the chemical nature of specific amino acids .

Chemical Reactions Analysis

The Fmoc group is frequently used in peptide synthesis, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group reacts with primary and secondary amino acids to form stable UV-active and fluorescent derivatives .

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of (2R)-2-(Fmoc-amino)-5-hexynoic acid, focusing on six unique applications:

Peptide Synthesis

(2R)-2-(Fmoc-amino)-5-hexynoic acid is widely used in peptide synthesis due to its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, making it ideal for solid-phase peptide synthesis (SPPS). This compound allows for the incorporation of alkyne-functionalized amino acids into peptides, facilitating the synthesis of complex peptide structures .

Bioorthogonal Chemistry

The alkyne group in (2R)-2-(Fmoc-amino)-5-hexynoic acid is a key functional group for bioorthogonal chemistry, particularly in click chemistry reactions. These reactions are used to label biomolecules in living systems without interfering with native biochemical processes. This application is crucial for studying protein interactions, tracking cellular processes, and developing targeted drug delivery systems .

Fluorescent Probes

(2R)-2-(Fmoc-amino)-5-hexynoic acid can be used to create fluorescent probes. The alkyne group can be conjugated with azide-containing fluorophores through click chemistry, resulting in highly specific and stable fluorescent markers. These probes are essential for imaging and tracking biological molecules in real-time, aiding in the study of cellular dynamics and molecular interactions .

Drug Delivery Systems

In drug delivery research, (2R)-2-(Fmoc-amino)-5-hexynoic acid is used to design and synthesize drug conjugates. The alkyne group allows for the attachment of therapeutic agents to carrier molecules, such as peptides or polymers, through click chemistry. This approach enhances the stability, specificity, and efficacy of drug delivery systems, enabling targeted therapy with reduced side effects .

Material Science

The unique properties of (2R)-2-(Fmoc-amino)-5-hexynoic acid make it valuable in material science for the development of functional materials. Its ability to form self-assembled structures through non-covalent interactions is exploited to create hydrogels, nanofibers, and other nanostructures. These materials have applications in tissue engineering, wound healing, and as scaffolds for cell growth .

Catalysis

(2R)-2-(Fmoc-amino)-5-hexynoic acid is also used in the field of catalysis. The alkyne group can be incorporated into catalytic systems to create novel catalysts with enhanced activity and selectivity. These catalysts are employed in various organic transformations, including cycloadditions and polymerizations, contributing to the development of more efficient and sustainable chemical processes .

Chemical Society Reviews New Journal of Chemistry RSC Publishing

Orientations Futures

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18-19H,3,12-13H2,(H,22,25)(H,23,24)/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISRBJULQYVYGV-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-(Fmoc-amino)-5-hexynoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2627733.png)

![9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627735.png)

![3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2627744.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2627746.png)

![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylazepane](/img/structure/B2627748.png)

![Tert-butyl 4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2627749.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2627752.png)